methyl 4-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzoate
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Overview
Description
Methyl 4-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzoate is an organic compound known for its complex structure and multifaceted applications. This compound is characterized by the presence of a methyl ester group, a pyrazole ring, an oxadiazole ring, and a benzoate moiety, each contributing to its unique chemical properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to show a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and proteins, involved in different biological processes .
Mode of Action
These interactions can lead to changes in the target’s function, potentially altering cellular processes .
Biochemical Pathways
These could include pathways related to inflammation, tumor growth, diabetes, allergies, and various infectious diseases .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , which could potentially influence their absorption and distribution. The metabolism and excretion of these compounds would depend on their specific chemical structure and the organism in which they are administered.
Result of Action
Based on the activities of similar compounds, it can be inferred that the compound could potentially exhibit a range of effects, including anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzoate typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of 1,3-dicarbonyl compounds with hydrazine derivatives.
Formation of the Oxadiazole Ring: This can be achieved through cyclization reactions involving carboxylic acid hydrazides and nitrile derivatives under acidic or basic conditions.
Esterification: The final step involves esterification of the benzoic acid moiety with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial-scale production of this compound involves the optimization of the above synthetic routes to enhance yield and purity. Typically, this includes:
Utilizing continuous flow reactors to control reaction conditions precisely.
Implementing purification techniques such as recrystallization or chromatography to ensure the final product's purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzoate can undergo various chemical reactions, including:
Oxidation: Oxidation of this compound can lead to the formation of oxadiazole N-oxides.
Reduction: Reduction can break down the oxadiazole ring to yield amines and hydrazides.
Substitution: Both the pyrazole and oxadiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Lithium aluminium hydride or catalytic hydrogenation.
Substitution: Halogenating agents (for electrophilic substitution) and strong bases (for nucleophilic substitution).
Major Products
Oxidation Products: Oxadiazole N-oxides and other oxidized derivatives.
Reduction Products: Amines and hydrazides.
Substitution Products: Various substituted pyrazole and oxadiazole derivatives.
Scientific Research Applications
Methyl 4-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzoate has found applications across various scientific fields:
Chemistry: Used as a building block for more complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular pathways.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties, such as advanced polymers and coatings.
Comparison with Similar Compounds
Unique Characteristics
Compared to other compounds with similar structures, methyl 4-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzoate stands out due to:
The combination of pyrazole and oxadiazole rings, which is relatively rare.
The presence of a methyl ester group, which influences its reactivity and solubility.
Similar Compounds
Methyl 4-{[5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzoate: Similar structure but with different substitution pattern on the pyrazole ring.
Ethyl 4-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzoate: Ethyl ester analogue.
Methyl 4-{[5-(3-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzoate: Different substitution pattern on both pyrazole and oxadiazole rings.
Biological Activity
Methyl 4-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzoate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a pyrazole ring and an oxadiazole moiety, which are known for their diverse biological activities. The molecular formula is C14H16N4O3 with a molecular weight of approximately 288.30 g/mol.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives. The compound has been evaluated for its efficacy against various cancer cell lines. For instance:
- In vitro Studies : Research indicates that pyrazole derivatives exhibit significant cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231. The combination of this compound with doxorubicin showed enhanced anticancer effects compared to doxorubicin alone .
Antimicrobial Activity
The compound has also demonstrated notable antimicrobial properties. Pyrazole derivatives have been reported to exhibit activity against a range of pathogens:
- Bacterial Inhibition : Studies have shown that certain pyrazole compounds inhibit bacterial growth effectively, suggesting potential applications in treating infections caused by resistant strains .
- Fungal Activity : The antifungal activity of related pyrazole compounds has been documented, indicating that this compound may also possess similar properties .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Pyrazole derivatives are known to inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to increased cell death .
- Anti-inflammatory Effects : Some pyrazole derivatives also exhibit anti-inflammatory properties, which may contribute to their overall therapeutic profile.
Case Studies and Research Findings
Several studies have investigated the biological activities of pyrazole derivatives similar to this compound:
Properties
IUPAC Name |
methyl 4-[[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4/c1-9-8-12(20-21(9)2)14-18-19-16(25-14)17-13(22)10-4-6-11(7-5-10)15(23)24-3/h4-8H,1-3H3,(H,17,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIOUWCCNXBWLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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